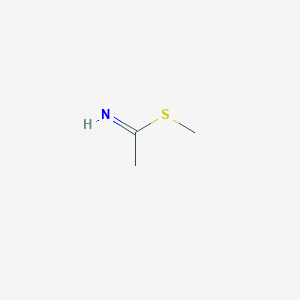

Ethanimidothioic acid, methyl ester (9CI)

Description

BenchChem offers high-quality Ethanimidothioic acid, methyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanimidothioic acid, methyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17572-18-8 |

|---|---|

Molecular Formula |

C3H7NS |

Molecular Weight |

89.16 g/mol |

IUPAC Name |

methyl ethanimidothioate |

InChI |

InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |

InChI Key |

YYKXMTXALJYVCN-UHFFFAOYSA-N |

SMILES |

CC(=N)SC |

Canonical SMILES |

CC(=N)SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethanimidothioic acid, N-hydroxy-, methyl ester (Methomyl-oxime)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethanimidothioic acid, N-hydroxy-, methyl ester, a pivotal chemical intermediate better known in agricultural and chemical contexts as Methomyl-oxime. The original query for "Ethanimidothioic acid, methyl ester (9CI)" did not yield a specific, well-documented compound. Therefore, this whitepaper focuses on its N-hydroxy derivative, for which substantial data is available. This document delves into the fundamental properties, synthesis methodologies, and significant applications of Methomyl-oxime, with a particular focus on its role in the production of the carbamate insecticide, Methomyl. Detailed experimental protocols, where available in the public domain, are presented, alongside a summary of its physicochemical and toxicological data. Visual representations of its synthesis pathway and its relationship to Methomyl are provided to facilitate a deeper understanding.

Introduction

Ethanimidothioic acid, N-hydroxy-, methyl ester, commonly referred to as Methomyl-oxime, is a thiohydroximate compound of significant interest due to its primary role as a precursor in the synthesis of Methomyl, a broad-spectrum carbamate insecticide. Understanding the basic properties and synthesis of Methomyl-oxime is crucial for chemists and researchers involved in the development of agrochemicals and related fields. This guide aims to consolidate the available scientific information on Methomyl-oxime, presenting it in a clear and accessible format for a technical audience.

Physicochemical Properties

A summary of the key physicochemical properties of Ethanimidothioic acid, N-hydroxy-, methyl ester is presented in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Systematic Name | Ethanimidothioic acid, N-hydroxy-, methyl ester | [1] |

| Common Name | Methomyl-oxime | [2] |

| CAS Number | 13749-94-5 | [1][2][3] |

| Molecular Formula | C₃H₇NOS | [1][3] |

| Molecular Weight | 105.16 g/mol | [1][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 92-94 °C | |

| Boiling Point | 194.1 °C at 760 mmHg | [3] |

| Flash Point | 71.2 °C | [3] |

| Solubility | Partially miscible in water | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.87560 | [3] |

| Vapor Pressure | 0.118 mmHg at 25°C | [3] |

Synthesis of Ethanimidothioic acid, N-hydroxy-, methyl ester

The most prevalent industrial synthesis of Methomyl-oxime is the "acetaldehyde method". This multi-step process is favored for its efficiency and the availability of starting materials.

Acetaldehyde Method: An Overview

The synthesis begins with the reaction of acetaldehyde with hydroxylamine, typically from a salt like hydroxylamine hydrochloride, in the presence of a base to form acetaldoxime. The acetaldoxime is then chlorinated to yield an acethydroxamoyl chloride intermediate. Finally, this intermediate undergoes thioesterification with a methyl mercaptan source, such as sodium methyl mercaptide, to produce Methomyl-oxime.

Experimental Protocol: A Two-Step Process

A detailed experimental protocol for the synthesis of Methomyl-oxime is described in U.S. Patent 4,327,033. The process is divided into two main stages:

Step 1: Chlorination of Acetaldoxime

-

Dissolution: Acetaldoxime is dissolved in N-methylpyrrolidone (NMP).

-

Chlorination: The solution is cooled to a temperature range of -10°C to 0°C. Chlorine gas is then bubbled through the solution to form acethydroxamoyl chloride. NMP acts as a stabilizing solvent for this intermediate.

Step 2: Thioesterification

-

Reaction with Mercaptan: The NMP solution containing the acethydroxamoyl chloride is then treated with methyl mercaptan or a salt thereof (e.g., sodium methyl mercaptide).

-

pH Adjustment and Reaction Conditions: The reaction is carried out at a temperature of 0°C to 10°C, and the pH is maintained in the range of 6-7.

-

Work-up: After the reaction is complete (typically held for 30 minutes), the precipitated sodium chloride is filtered off. The resulting filtrate is a solution of Methomyl-oxime in NMP. The product can be isolated by removing the solvent under reduced pressure.

Spectroscopic and Analytical Data

Detailed, publicly available experimental spectra for Methomyl-oxime are scarce. However, based on its chemical structure, the following spectroscopic characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the S-methyl protons, a singlet for the C-methyl protons, and a broad singlet for the N-hydroxyl proton. The chemical shifts would be influenced by the solvent used.

-

¹³C NMR: Key signals would correspond to the S-methyl carbon, the C-methyl carbon, and the imine carbon (C=N).

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N stretching of the imine, and C-S stretching.

Mass Spectrometry (MS)

The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of 105.16 g/mol . Fragmentation patterns would likely involve the loss of methyl, hydroxyl, and thio-methyl groups.

Reactivity and Applications

The primary and most significant application of Ethanimidothioic acid, N-hydroxy-, methyl ester is its role as a direct precursor to the insecticide Methomyl.

Conversion to Methomyl

Methomyl-oxime is converted to Methomyl through a reaction with methyl isocyanate. This reaction involves the carbamoylation of the hydroxyl group of the oxime.

Reaction:

Ethanimidothioic acid, N-hydroxy-, methyl ester + Methyl isocyanate → S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate (Methomyl)

Safety and Toxicology

Methomyl-oxime is a chemical intermediate and should be handled with appropriate safety precautions.

-

Acute Toxicity: The oral LD50 in rats is reported to be greater than 500 mg/kg.[3]

-

Handling: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be employed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethanimidothioic acid, N-hydroxy-, methyl ester (Methomyl-oxime) is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of the insecticide Methomyl. While detailed public data on its spectroscopic properties are limited, its physicochemical characteristics and synthesis pathways are well-documented. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development, highlighting its core properties and synthetic utility. Further research to fully characterize its spectroscopic and toxicological profile would be beneficial for the scientific community.

References

An In-depth Technical Guide to Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester (Methomyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester, commonly known as Methomyl, is a broad-spectrum carbamate insecticide.[1][2][3] First introduced in 1966, it is recognized for its high efficacy against a wide range of insect pests, particularly those resistant to organophosphorus compounds.[1][3] Methomyl is classified as a restricted use pesticide due to its high toxicity to humans and wildlife.[1] This technical guide provides a comprehensive overview of Methomyl's chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action, tailored for a scientific audience.

Chemical Structure and Identification

Methomyl belongs to the oxime carbamate class of insecticides.[2] Its chemical structure is characterized by a thioacetimidate core with a methylcarbamoyl group attached to the oxime nitrogen.

-

Systematic Name: Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester[4]

-

CAS Number: 16752-77-5[4]

Physicochemical Properties

Methomyl is a white crystalline solid with a slight sulfurous odor.[1][6][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 78-79 °C | [3][7] |

| Boiling Point | Decomposes on heating | [1] |

| Density | 1.2946 g/cm³ | [7] |

| Water Solubility | 58 g/L (at 25 °C) | [7] |

| Vapor Pressure | 0.00005 mmHg (at 25 °C) | [7] |

| Octanol-Water Partition Coefficient (Log Kow) | 1.24 | [4] |

Synthesis of Methomyl

The synthesis of Methomyl typically involves the reaction of S-methyl N-hydroxythioacetimidate (methomyl oxime) with methyl isocyanate.[1]

Experimental Protocol: Synthesis of Methomyl

This protocol is adapted from a documented synthesis procedure.[1]

Materials:

-

S-methyl N-hydroxythioacetimidate (Methomyl oxime) solution in N-methylpyrrolidone (0.4 mole)

-

Methyl isocyanate (0.5 mole, 28.7 g)

-

Triethylamine (0.5 g)

-

500 ml 5-necked flask

-

Kugelrohr apparatus

Procedure:

-

Charge a 500 ml 5-necked flask with 256 g of a N-methylpyrrolidone solution of methomyl oxime (containing 0.4 mole of the oxime) and 0.5 g of triethylamine.

-

Rapidly add 28.7 g (0.5 mole) of methyl isocyanate to the flask. An exothermic reaction will cause the temperature to rise.

-

Maintain the reaction temperature at 40°C for 1 hour.

-

After the reaction is complete, transfer the mixture to a Kugelrohr apparatus.

-

Remove the N-methylpyrrolidone solvent under reduced pressure to yield the final product.

Analytical Methodologies

The determination of Methomyl residues in various matrices is crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

Experimental Protocol: HPLC Analysis of Methomyl in Soil

This protocol outlines a method for the extraction and analysis of Methomyl from soil samples.

Materials:

-

Soil sample

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Methomyl analytical standard

-

500 mL Erlenmeyer flask with ground glass stopper

-

Wrist-action shaker

-

Filter paper (e.g., Whatman #541)

-

Evaporating flask

-

Silica gel for column chromatography

-

HPLC system with a UV detector

Procedure:

Sample Extraction and Cleanup:

-

Weigh a 25.0 g representative soil sample into a 500 mL Erlenmeyer flask.

-

Thoroughly wet the sample with deionized water.

-

Add 100 mL of HPLC grade ethyl acetate to the flask.

-

Stopper the flask securely and shake on a wrist-action shaker at high speed for 15 minutes.

-

Decant the ethyl acetate extract through filter paper into a 500 mL evaporating flask.

-

Repeat the extraction process two more times with 100 mL of fresh ethyl acetate each time.

-

Combine the ethyl acetate extracts and evaporate to approximately 5 mL.

-

Prepare a silica gel column for cleanup.

-

Transfer the concentrated extract to the silica gel column.

-

Wash the column with 200 mL of a 1:1 hexane:ethyl acetate solution and discard the eluate.

-

Elute the Methomyl with 200 mL of 10% methanol in ethyl acetate into an evaporating flask.

-

Evaporate the eluate to approximately 2 mL and transfer to a test tube.

-

Further evaporate the extract to about 0.2 mL under a gentle stream of nitrogen.

HPLC Analysis:

-

Just prior to analysis, dissolve the residue in 2.5 mL of the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

The separation is typically performed on a reversed-phase column with a mobile phase of approximately 8% acetonitrile in water.[6]

-

Quantify the concentration of Methomyl by comparing the peak area to a calibration curve prepared from analytical standards.

Mechanism of Action: Acetylcholinesterase Inhibition

Methomyl exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, Methomyl causes an accumulation of ACh in the synapse, leading to continuous nerve stimulation.[8] This results in hyperexcitation, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates like Methomyl is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the disruption of synaptic transmission by Methomyl.

Caption: Disruption of synaptic transmission by Methomyl.

Experimental Workflows

General Workflow for Methomyl Synthesis and Analysis

The following diagram outlines the general workflow from the synthesis of Methomyl to its analysis.

Caption: General workflow for Methomyl synthesis and analysis.

Conclusion

Methomyl remains a significant compound in the field of pest control, necessitating a thorough understanding of its chemical and toxicological properties for researchers, scientists, and professionals in drug and pesticide development. This guide has provided an in-depth overview of its structure, properties, synthesis, and analytical determination, along with its mechanism of action as an acetylcholinesterase inhibitor. The detailed protocols and diagrams are intended to serve as a valuable resource for laboratory work and further investigation into this important class of insecticides.

References

- 1. prepchem.com [prepchem.com]

- 2. epa.gov [epa.gov]

- 3. US4032654A - Water-soluble, liquid concentrates of S-methyl-[(methyl-carbamoyl)oxy]-thioacetimidate and methyl N', N'-dimethyl-N-[(methyl-carbamoyl)oxy]-1-thiooxamimidate - Google Patents [patents.google.com]

- 4. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]

- 8. Methomyl [cipac.org]

In-depth Technical Guide: Ethanimidothioic Acid, Methyl Ester Derivatives

A comprehensive investigation into "Ethanimidothioic acid, methyl ester (9CI)" reveals a notable scarcity of publicly available scientific literature, including a specific CAS number for the parent compound. However, significant data exists for its derivatives, particularly its hydrochloride salt and the N-carbamoyl derivative, Methomyl. This guide provides the available information on the hydrochloride salt and a detailed overview of the well-characterized insecticide, Methomyl, as an illustrative example of a closely related compound.

Ethanimidothioic acid, methyl ester and its Hydrochloride Salt

Direct searches for "Ethanimidothioic acid, methyl ester" did not yield a specific CAS number or detailed technical data. The compound appears to be primarily handled and referenced in its hydrochloride salt form.

Technical Guide: Methomyl - A Carbamate Derivative

Given the limited information on the requested parent compound, this guide will focus on the extensively studied derivative, Methomyl (CAS No: 16752-77-5) . Methomyl is a broad-spectrum carbamate insecticide.[2] Its chemical name is S-methyl N-(methylcarbamoyloxy)thioacetimidate.[3]

A summary of the key quantitative properties of Methomyl is presented in the table below.

| Property | Value | Unit | Reference |

| Molecular Formula | C5H10N2O2S | [2][4][5] | |

| Molecular Weight | 162.21 | g/mol | [2][4][5] |

| Melting Point | 78-79 | °C | [2][5] |

| Density | 1.2946 | g/cm³ | [2][5] |

| Solubility in Water | 58 | g/L | [2][6] |

| Vapor Pressure | 0.00005 | mmHg (at 25°C) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.039 | [4] |

A common synthetic route to Methomyl involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with methyl isocyanate. A patented method describes the following procedure[7]:

-

Dissolution: MHTA, water, and a catalyst (such as triethylamine) are added to a reactor. The mixture is heated to a temperature between 60°C and 70°C to fully dissolve the MHTA.

-

Reaction: Methyl isocyanate is slowly added dropwise to the reactor while maintaining the temperature between 50°C and 80°C. After the addition is complete, the reaction mixture is held at 60°C to 80°C for an insulation period of 50 to 70 minutes.

-

Crystallization and Isolation: Following the insulation period, the mixture is cooled to between -5°C and 0°C to precipitate the Methomyl crystals.

-

Purification: The solid product is isolated via solid-liquid separation (e.g., centrifugation) and then dried, for example, in an airflow dryer, to yield the final Methomyl product.

Methomyl is a potent insecticide that acts as a cholinesterase inhibitor.[6] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, Methomyl causes an accumulation of ACh, leading to continuous nerve stimulation. This results in hyperactivity, paralysis, and ultimately the death of the insect.

Recent studies have also suggested that Methomyl may act as an endocrine and metabolism-disrupting chemical.[8] In a mouse model, exposure to Methomyl was shown to disrupt hepatic xenobiotic and intermediary metabolism and increase the testes-to-body weight ratio, suggesting potential endocrine-disrupting effects.[8]

The following diagram illustrates the mechanism of action of Methomyl as an acetylcholinesterase inhibitor.

Caption: Mechanism of Methomyl as an acetylcholinesterase inhibitor.

References

- 1. Cas 5873-87-0,methyl ethanimidothioate hydrochloride | lookchem [lookchem.com]

- 2. Methomyl - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. chemeo.com [chemeo.com]

- 5. Methomyl [drugfuture.com]

- 6. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Data Sheet: Ethanimidothioic Acid, Methyl Ester (9CI)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental physicochemical properties of Ethanimidothioic acid, methyl ester, a compound of interest in various chemical research domains. The primary focus of this sheet is the accurate presentation of its molecular weight and related identifiers.

Compound Identification

To ensure clarity and precision, multiple identifiers for Ethanimidothioic acid, methyl ester are provided. The designation "(9CI)" indicates its indexing under the 9th Collective Index of Chemical Abstracts, a specific and unambiguous naming convention.

| Identifier Type | Value |

| Systematic Name | Ethanimidothioic acid, N-[(aminocarbonyl)oxy]-, methyl ester |

| IUPAC Name | Methyl N-(carbamoyloxy)ethanimidothioate[1] |

| CAS Registry Number | 16960-39-7 |

Physicochemical Properties

The molecular weight is a critical parameter in all quantitative chemical analyses, experimental design, and drug development protocols. It is derived from the molecular formula, which enumerates the constituent atoms of the molecule.

| Parameter | Value |

| Molecular Formula | C4H8N2O2S[1] |

| Molar Mass | 148.18 g/mol |

Note on Methodology: The molar mass is calculated based on the molecular formula and the standard atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sulfur (S): 32.06 u

The calculation is as follows: (4 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) + (1 * 32.06) = 148.18 g/mol

Structural and Logical Representation

While complex experimental workflows or signaling pathways are not applicable to the determination of a fundamental property like molecular weight, a logical diagram can illustrate the relationship between the compound's identity, its atomic composition, and its final calculated molecular weight.

References

No Direct Information Available for Ethanimidothioic acid, methyl ester (9CI)

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the mechanism of action, biological activity, and associated experimental data for the specific compound Ethanimidothioic acid, methyl ester (9CI).

Searches for this particular chemical entity did not yield any studies detailing its pharmacological effects, signaling pathways, or toxicological profile. The available information primarily pertains to various derivatives of ethanimidothioic acid, with the most extensively studied being the carbamate insecticide, Methomyl.

Due to the absence of requisite data, it is not possible to construct an in-depth technical guide or whitepaper on the core mechanism of action of Ethanimidothioic acid, methyl ester (9CI) as requested.

Alternative: Proposed Guide on a Well-Characterized Derivative - Methomyl

As an alternative, we can provide a comprehensive technical guide on a closely related and well-researched derivative: Methomyl (Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester) .

Methomyl has a clearly defined mechanism of action and a substantial body of research detailing its biological effects, making it a suitable subject for the requested in-depth analysis.

Proposed Content for a Technical Guide on Methomyl:

-

Introduction: Overview of Methomyl as a carbamate insecticide.

-

Core Mechanism of Action: Detailed explanation of its role as an acetylcholinesterase inhibitor.[1][2][3]

-

Signaling Pathways:

-

Diagrams and descriptions of the cholinergic signaling pathway disruption.

-

Discussion of downstream effects of acetylcholine accumulation.

-

-

Quantitative Data:

-

Tables summarizing toxicity data (e.g., LD50 values).

-

Information on its metabolic effects.[4]

-

-

Experimental Protocols:

-

Methodologies for acetylcholinesterase inhibition assays.

-

Protocols for assessing metabolic disruption in animal models.[4]

-

-

Toxicology and Safety:

-

Visualizations:

-

Graphviz diagrams of the mechanism of action and experimental workflows.

-

Should you be interested in this alternative, a full technical guide on Methomyl can be generated that adheres to all the specified requirements for data presentation, experimental protocols, and visualizations.

References

An In-depth Technical Guide on Ethanimidothioic acid, methyl ester (9CI) as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimidothioic acid, methyl ester, commonly known as Methomyl, is a broad-spectrum carbamate insecticide that exerts its potent biological activity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of Methomyl's role as an AChE inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile and therapeutic potential of carbamate-based AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of the nervous system, which can manifest as paralysis and ultimately, death. This mechanism is the primary mode of action for organophosphate and carbamate insecticides.

Methomyl, a member of the carbamate family, is a potent and reversible inhibitor of AChE.[1] Its efficacy as an insecticide stems from its ability to rapidly incapacitate a wide range of pests.[2] However, its high toxicity to non-target organisms, including humans, necessitates a thorough understanding of its inhibitory properties. This guide delves into the specifics of Methomyl's interaction with AChE, providing key quantitative data and detailed experimental methodologies.

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of Methomyl on AChE involves the carbamylation of the serine residue within the active site of the enzyme. This process is analogous to the mechanism of action of other carbamate inhibitors. The carbamylated enzyme is temporarily inactivated, preventing it from hydrolyzing acetylcholine. Unlike organophosphates, which cause quasi-irreversible phosphorylation of the enzyme, the carbamylation by Methomyl is reversible, allowing for the spontaneous decarbamylation and subsequent regeneration of the active enzyme. The rate of this reactivation is a critical factor in the overall toxicity and duration of action of the inhibitor.

Quantitative Inhibitory Data

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different inhibitors and for assessing their potential toxicity. The following tables summarize the available quantitative data for the inhibition of AChE by Methomyl across various species and experimental conditions.

| Species/Enzyme Source | IC50 | Units | Reference |

| Rat (Brain AChE) | 2.1 x 10-2 | M | [3] |

| Rat (Blood AChE) | 1.9 x 10-4 | M | [3] |

| Monopterus albus (AChE) | 1.639 | ppm | [4] |

| Spodoptera frugiperda (Fall Armyworm) - Field Strain | 17- to 345-fold less sensitive than susceptible strain | - | [5] |

| Spodoptera exigua (Beet Armyworm) - Field Strain | ~30-fold more insensitive than susceptible strain | - | [6] |

| Species | Larval Instar | LC50 (24 hours) | Units | Reference |

| Spodoptera frugiperda | 2nd | 0.14 | ppm | [7] |

| Spodoptera frugiperda | 3rd | 0.23 | ppm | [7] |

| Spodoptera frugiperda | 4th | 0.34 | ppm | [7] |

Experimental Protocols

The determination of AChE inhibitory activity is most commonly performed using the Ellman method, a spectrophotometric assay that is both sensitive and reliable. The following protocol is a detailed methodology for determining the IC50 of Methomyl for AChE inhibition, based on established principles of the Ellman assay.

Principle of the Ellman Assay

The Ellman assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like Methomyl, the rate of this reaction is reduced.

Materials

-

Acetylcholinesterase (e.g., from electric eel, human erythrocytes, or insect source)

-

Methomyl (analytical grade)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for Methomyl (e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

-

Prepare a stock solution of Methomyl in a suitable solvent. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a solution of ATCI (e.g., 75 mM) in deionized water.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

Methomyl solution at various concentrations (or solvent for the control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm over time (kinetic measurement) or read the absorbance after a specific incubation period (endpoint measurement).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the change in absorbance over time.

-

Determine the percentage of inhibition for each Methomyl concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the Methomyl concentration.

-

Determine the IC50 value from the resulting dose-response curve, which is the concentration of Methomyl that causes 50% inhibition of AChE activity.

-

Conclusion

Ethanimidothioic acid, methyl ester (Methomyl) is a potent, reversible inhibitor of acetylcholinesterase, a mechanism that underpins its efficacy as a broad-spectrum insecticide. This guide has provided a detailed overview of its mode of action, a compilation of available quantitative inhibitory data, and a comprehensive experimental protocol for its characterization. The information presented is crucial for understanding the toxicological properties of Methomyl and for the broader study of carbamate insecticides. For researchers and professionals in drug development, a thorough understanding of such inhibitors can inform the design of novel therapeutic agents targeting acetylcholinesterase, for example, in the treatment of Alzheimer's disease, as well as in the development of more selective and environmentally benign pesticides.

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.ekb.eg [journals.ekb.eg]

An In-depth Technical Guide to the Degradation Products of Ethanimidothioic acid, methyl ester (9CI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Ethanimidothioic acid, methyl ester (9CI), commonly known as methomyl. Methomyl is a broad-spectrum oxime carbamate insecticide, and understanding its environmental fate is crucial for assessing its ecological impact.[1][2] This document details the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—and identifies the resulting transformation products. It also includes detailed experimental protocols and quantitative data to support further research and development.

Chemical Profile of Methomyl

| Property | Value |

| IUPAC Name | S-methyl N-(methylcarbamoyloxy)thioacetimidate |

| CAS Number | 16752-77-5 |

| Molecular Formula | C5H10N2O2S |

| Molecular Weight | 162.21 g/mol |

| Water Solubility | Moderate to high[1] |

| Vapor Pressure | Low[1] |

Degradation Pathways and Products

Methomyl degradation occurs through several key pathways, including hydrolysis, photolysis, and microbial metabolism. The primary degradation products resulting from both abiotic and biotic processes are methomyl oxime, acetonitrile, and carbon dioxide.[1]

Hydrolysis

Hydrolysis is a significant degradation pathway for methomyl, particularly under alkaline conditions.[1][3] The ester bond in the methomyl molecule is susceptible to cleavage, leading to the formation of methomyl oxime.[3][4] This process is considered a crucial step in the natural environmental degradation of methomyl.[3]

Key Hydrolysis Degradation Products:

| Degradation Product | Chemical Formula | Notes |

| Methomyl Oxime | C3H6N2O | A major and frequently detected metabolite.[1][3] |

| Methylcarbamic Acid | CH5NO2 | An unstable intermediate.[5] |

Quantitative Data on Methomyl Hydrolysis:

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 9 | 25 | 30 days | (Data synthesized from general statements on alkaline hydrolysis) |

Note: Specific quantitative data on hydrolysis half-life under varying pH and temperature is often study-dependent. The provided data is illustrative.

Photolysis

While photolysis is considered a minor dissipation pathway under normal conditions, its rate can be significantly enhanced in the presence of catalysts (photocatalysis).[1] UV irradiation, especially in the presence of titanium dioxide (TiO2) or zinc oxide (ZnO), can lead to the complete mineralization of methomyl into carbon dioxide, water, sulfate, and ammonia.[6][7][8]

Key Photolysis Degradation Products:

| Degradation Product | Notes |

| Methomyl methylol | Formed through hydroxylation.[4] |

| Methomyl Oxime | Results from the cleavage of the ester or N-O bond.[4][9] |

| Acetonitrile | A significant breakdown product.[4] |

| Carbon Dioxide | Indicates complete mineralization.[1][6] |

Quantitative Data on Methomyl Photodegradation:

| Condition | Catalyst | Degradation Rate | Reference |

| UV Irradiation | TiO2 "Degussa P-25" | Complete disappearance of 1.23 x 10⁻⁴ mol/L in 45 minutes.[6][9] | |

| UV Irradiation | TiO2 "Degussa P-25" | 80% Total Organic Carbon (TOC) removal in under 4 hours.[6][9] | |

| UV Irradiation | ZnO | ZnO was found to be a better catalyst than TiO2 under the same conditions.[8] |

Microbial Degradation

Microbial metabolism is a key factor in the degradation of methomyl in soil and water.[1] Several bacterial and fungal species have been identified that can utilize methomyl as a source of carbon and/or nitrogen.[1][2] The degradation pathways often involve hydrolysis of the ester bond, followed by further metabolism of the resulting products.[4][10]

Key Microbial Degradation Products:

| Degradation Product | Generating Microbe/Consortium (Example) | Notes |

| Methomyl Oxime | Aminobacter sp. MDW-2, Afipia sp. MDW-3 consortium | A common intermediate in microbial degradation.[5] |

| Methylamine | Aminobacter sp. MDW-2 | Formed through hydrolysis by the enzyme AmeH.[5][11] |

| Acetonitrile | General microbial degradation product. | [1][4] |

| Ethanamine | Microbial consortium MF0904 | [10] |

| 1,2-dimethyldisulfane | Microbial consortium MF0904 | [10] |

| 2-hydroxyacetonitrile | Microbial consortium MF0904 | [10] |

| N-hydroxyacetamide | Microbial consortium MF0904 | [10] |

| Acetaldehyde | Microbial consortium MF0904 | [10] |

| Dimethyl disulfide (DMDS) | Fungal degradation | Formed through the cleavage of C-S bonds.[4][12] |

Quantitative Data on Microbial Degradation:

| Microbial Species/Consortium | Initial Methomyl Concentration | Degradation Time | Efficiency | Reference |

| Microbial consortium MF0904 | 25 mg/L | 96 hours | 100% | [10] |

| Xanthomonas campestris pv. Translucens | 5 mg/L | 32 days | 95% | [13] |

| Aspergillus fumigatus | 5 mg/L | 32 days | 87.8% | [13] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of methomyl degradation. Below are summaries of common experimental protocols.

Sample Preparation and Extraction

-

For Water Samples: Water samples containing methomyl are typically used directly or fortified with a known concentration of a methomyl standard.

-

For Soil Samples: Soil samples are extracted with an organic solvent such as ethyl acetate. This is followed by solvent-partitioning clean-up steps to remove interfering substances.[14]

-

For Biological Tissues: Homogenization with a solvent like acetone is a common first step.[15] Solid-phase extraction (SPE) or liquid-liquid extraction can be used for cleanup and concentration.

Degradation Studies

-

Hydrolysis: Studies are conducted in sterile aqueous buffer solutions at various pH values (e.g., 4, 7, 9) and temperatures. Aliquots are taken at specific time intervals for analysis.

-

Photolysis: Aqueous solutions of methomyl, with or without a photocatalyst like TiO2, are irradiated with a UV lamp (e.g., 366 nm).[8] The reaction vessel is often a photoreactor with controlled temperature. Samples are collected over time to monitor the degradation.

-

Microbial Degradation: A specific microbial strain or consortium is inoculated into a mineral salt medium containing methomyl as the sole carbon or nitrogen source. The cultures are incubated under controlled conditions (temperature, pH, agitation). The disappearance of methomyl and the appearance of metabolites are monitored over time.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary technique for quantifying methomyl and its degradation products.[6][16]

-

Typical Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water is common.

-

Detection: UV detection is often performed at wavelengths around 210 nm or 235 nm.[16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and quantification of volatile degradation products. For non-volatile compounds, derivatization may be necessary.[15] Methomyl can be hydrolyzed to its more stable oxime for GC analysis.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) are powerful for identifying unknown intermediate products.[6][9]

Visualizing Degradation Pathways and Workflows

Generalized Methomyl Degradation Pathway

Caption: A simplified diagram illustrating the main pathways of methomyl degradation.

Experimental Workflow for Photodegradation Analysis

Caption: A typical experimental workflow for studying the photocatalytic degradation of methomyl.

References

- 1. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments [mdpi.com]

- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 6. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]

- 15. researchgate.net [researchgate.net]

- 16. osha.gov [osha.gov]

Stability of Ethanimidothioic Acid, Methyl Ester (Methomyl) in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ethanimidothioic acid, methyl ester (9CI), commonly known as Methomyl, in various solution-based environments. Understanding the stability profile of this compound is critical for researchers in agrochemistry, environmental science, and toxicology, as well as for professionals involved in the development and formulation of products containing Methomyl. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the degradation pathways of the molecule.

Core Stability Profile

Methomyl is a carbamate insecticide that exhibits varying stability depending on the chemical and physical conditions of the solution. It is generally stable in solid form and in neutral to slightly acidic aqueous solutions. However, its degradation is significantly accelerated in alkaline media, in the presence of sunlight, and at higher temperatures. The primary degradation pathway in aqueous solutions is hydrolysis, leading to the formation of less toxic metabolites.

Quantitative Stability Data

The stability of Methomyl in solution is influenced by pH, temperature, and the solvent matrix. The following tables summarize the available quantitative data on its degradation, typically reported as the half-life (t½), which is the time required for 50% of the initial concentration to degrade.

Table 1: Hydrolysis Half-Life of Methomyl in Aqueous Solutions at 25°C

| pH | Half-Life (days) |

| 5.0 | Stable (no significant degradation after 20 days) |

| 7.0 | 262 |

| 9.0 | 30 |

Table 2: Photodegradation of Methomyl in Various Solvents

| Solvent | Degradation Rate Order (relative to water) |

| Deionized water | 1 (baseline) |

| tert-Butanol | Slower |

| n-Hexane | Slower |

| sec-Butanol | Slower |

| Ethanol | Slower |

| Isopentanol | Slower |

| Isobutanol | Slower |

| Isopropanol | Slower |

| Methanol | Faster |

| Acetonitrile | Faster |

| Dichloromethane | Faster |

| n-Propanol | Fastest |

Note: The exact half-lives for photodegradation in different solvents are not consistently reported across the literature, but the relative order of degradation rates provides valuable insight into solvent effects.

Degradation Pathways

The degradation of Methomyl in aqueous solution primarily proceeds through hydrolysis of the carbamate ester linkage. This process is catalyzed by both acid and base, with base-catalyzed hydrolysis being significantly faster. The major identified degradation product is S-methyl-N-hydroxythioacetimidate, commonly referred to as methomyl oxime. Further degradation can lead to the formation of acetonitrile and carbon dioxide.

Experimental Protocols

Accurate assessment of Methomyl stability requires robust analytical methods. The following sections outline typical experimental protocols for stability studies and the analytical techniques used for quantification.

Stability Study Protocol (General Workflow)

A general workflow for assessing the stability of Methomyl in a given solution involves preparing the solution, storing it under controlled conditions, sampling at predetermined intervals, and analyzing the samples to determine the concentration of the parent compound and its degradation products.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for quantifying Methomyl in stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the identification and quantification of volatile degradation products.

1. High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method should be able to separate the parent Methomyl peak from its degradation products and any other matrix components.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may be optimized, and a gradient elution may be necessary to achieve optimal separation. For example, a gradient starting with a higher proportion of water and increasing the proportion of acetonitrile over time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Methomyl has significant absorbance, such as 235 nm.

-

Injection Volume: Typically 10-20 µL.

-

Sample Preparation: Samples from the stability study are often diluted with the mobile phase before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful tool for identifying unknown degradation products and confirming the identity of known ones.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 60°C held for 1 minute, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for quantification of target analytes.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Sample Preparation: Samples may require extraction into an organic solvent (e.g., ethyl acetate) and derivatization to improve the volatility and thermal stability of the analytes.

Conclusion

The stability of Ethanimidothioic acid, methyl ester (Methomyl) in solution is a critical parameter influencing its efficacy, environmental fate, and toxicological profile. This guide provides a foundational understanding of its stability, highlighting the significant impact of pH, temperature, and solvent composition on its degradation. The primary degradation pathway involves hydrolysis to methomyl oxime. For accurate stability assessment, the use of validated, stability-indicating analytical methods such as HPLC and GC-MS is essential. The provided protocols and data serve as a valuable resource for scientists and researchers working with this important compound.

Toxicological Profile of Ethanimidothioic acid, methyl ester (9CI)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, methyl ester (9CI), commonly known as methomyl, is a broad-spectrum carbamate insecticide.[1][2] First introduced in 1966, it is utilized to control a wide array of insect pests on various agricultural crops and commercial sites.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of methomyl, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of its toxicity.

Chemical Identity:

| Parameter | Value |

| IUPAC Name | S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate[4] |

| Synonyms | Methomyl, Lannate, Nudrin[5] |

| CAS Number | 16752-77-5[5] |

| Chemical Formula | C5H10N2O2S[1][5] |

| Molar Mass | 162.21 g/mol [1][5] |

| Appearance | White crystalline solid with a slight sulfurous odor[1] |

| Water Solubility | 58 g/L at 25°C[2] |

Quantitative Toxicological Data

The toxicity of methomyl has been evaluated across various species and exposure routes. The following tables summarize the key quantitative data.

Acute Toxicity

Methomyl is classified as highly toxic via the oral route (EPA Toxicity Category I).[1]

| Test | Species | Route | LD50/LC50 | Reference |

| LD50 | Rat | Oral | 17-24 mg/kg | [2][3] |

| Rat (male) | Oral | 20.0 mg/kg | [6] | |

| Mouse | Oral | 10 mg/kg | [3] | |

| Guinea Pig | Oral | 15 mg/kg | [3] | |

| Hen | Oral | 28 mg/kg | [3] | |

| Bobwhite Quail | Oral | 24.2 mg/kg | [3] | |

| Mallard | Oral | 15.9 mg/kg | [3] | |

| Red-winged Blackbird | Oral | 10 mg/kg | [3] | |

| LC50 (96-hour) | Rainbow Trout | Aquatic | 3.4 mg/L | [3] |

| Bluegill Sunfish | Aquatic | 0.8 mg/L | [3] | |

| LC50 (48-hour) | Daphnia magna | Aquatic | 0.0287 mg/L | [3] |

Chronic Toxicity and Acceptable Intake

| Parameter | Value | Species | Study Duration | Basis | Reference |

| NOAEL | 5 mg/kg/day | Rat | 2 years | No observed adverse effects in a feeding study.[3] | [3] |

| 3.1 mg/kg/day | Dog | 2 years | No observed adverse effects in a feeding study.[7] | [7] | |

| 8.7 mg/kg/day | Mouse | Long-term | No observed adverse effects in a feeding study.[7] | [7] | |

| ADI | 0.02 mg/kg/day | Human | - | Based on a NOAEL of 0.1 mg/kg bw in a study with volunteers and a safety factor of 5.[8] | [8] |

| RfD | 0.025 mg/kg/day | Human | - | - | [3] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of methomyl toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[5][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[5] Inhibition of AChE by methomyl leads to the accumulation of ACh, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation leads to a condition known as cholinergic crisis, characterized by a wide range of symptoms.[9][10]

Signaling Pathways

The accumulation of acetylcholine at the synapse hyperstimulates two main types of cholinergic receptors: muscarinic and nicotinic receptors, each with distinct downstream signaling pathways.

Experimental Protocols

The toxicological evaluation of methomyl has been conducted through a series of standardized experimental protocols.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study aims to determine the median lethal dose (LD50) of a substance after a single oral administration.

Chronic Toxicity and Carcinogenicity Studies (Adapted from OECD Guidelines 452 & 451)

These long-term studies are designed to assess the potential for a substance to cause adverse health effects, including cancer, following prolonged and repeated exposure.

-

Test System: Typically conducted in two rodent species, most commonly rats (e.g., Sprague-Dawley) and mice (e.g., CD-1). A one-year study in a non-rodent species, such as the beagle dog, is also often performed for chronic toxicity.

-

Dose Administration: The test substance is administered in the diet at three or more dose levels, plus a control group.

-

Duration: For carcinogenicity, studies in rats typically last for 24 months, and in mice for 18 to 24 months.[11] Chronic toxicity studies in dogs are often conducted for one year.

-

Observations: Include daily clinical observations, regular body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathological examinations of all animals.

Reproductive and Developmental Toxicity Studies

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

-

Reproductive Toxicity: In a typical study, male and female rats are administered the test substance for a pre-mating period, during mating, gestation, and lactation.[12] Parameters evaluated include fertility, gestation length, litter size, and viability and growth of offspring. For example, in one study, male rats were dosed orally with methomyl for 65 consecutive days to assess effects on fertility, sperm parameters, and testicular histology.[6]

-

Developmental Toxicity (Teratogenicity): Pregnant animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are then examined for any structural abnormalities. Methomyl has not been found to be teratogenic in rats or rabbits.[3]

Toxicokinetics and Metabolism

Methomyl is rapidly absorbed, metabolized, and excreted in mammals.[10] Following oral administration in rats, a significant portion is eliminated as carbon dioxide and acetonitrile in expired air, with the remainder excreted as polar metabolites in the urine.[7][10] The major urinary metabolite is the mercapturic acid derivative of methomyl.[10] Methomyl does not tend to accumulate in tissues.[10] The metabolic fate can depend on the isomeric configuration, with the syn-isomer primarily degraded to carbon dioxide and the anti-isomer to acetonitrile.[7]

Genotoxicity and Carcinogenicity

Methomyl has been tested in a variety of in vitro and in vivo assays and has not been found to be mutagenic or genotoxic.[3][7] Long-term feeding studies in rats and mice have not shown any evidence of carcinogenicity.[3][7]

Conclusion

Ethanimidothioic acid, methyl ester (methomyl) is a highly toxic carbamate insecticide with a well-defined mechanism of action involving the inhibition of acetylcholinesterase. Its toxicological profile is characterized by high acute oral toxicity and the potential for cholinergic crisis upon overexposure. Chronic and reproductive toxicity studies have established no-observed-adverse-effect levels that inform the setting of acceptable daily intake values for human risk assessment. Methomyl is not considered to be mutagenic, carcinogenic, or teratogenic. A thorough understanding of its toxicological properties and the underlying mechanisms is crucial for the safe handling and use of this compound in agricultural and other settings.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. Striatum - Wikipedia [en.wikipedia.org]

- 3. policycommons.net [policycommons.net]

- 4. oecd.org [oecd.org]

- 5. m.youtube.com [m.youtube.com]

- 6. JMIR Serious Games - Effects of Computerized Cognitive Training on Vesicular Acetylcholine Transporter Levels using [18F]Fluoroethoxybenzovesamicol Positron Emission Tomography in Healthy Older Adults: Results from the Improving Neurological Health in Aging via Neuroplasticity-based Computerized Exercise (INHANCE) Randomized Clinical Trial [games.jmir.org]

- 7. researchgate.net [researchgate.net]

- 8. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. Chronic toxicity and carcinogenicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide on the Environmental Fate of Ethanimidothioic Acid, Methyl Ester (9CI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimidothioic acid, methyl ester, more commonly known as methomyl, is a broad-spectrum carbamate insecticide. Its extensive use in agriculture necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental persistence, mobility, and degradation of methomyl in various environmental compartments. It synthesizes available quantitative data, details experimental methodologies for key environmental fate studies, and illustrates the principal degradation pathways.

Environmental Persistence and Mobility

The environmental persistence of methomyl is relatively low in soil but can be significantly longer in water, particularly in the absence of light and microbial activity. Its high water solubility and low soil adsorption suggest a potential for mobility in the soil column.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the environmental fate of ethanimidothioic acid, methyl ester.

Table 1: Persistence of Ethanimidothioic Acid, Methyl Ester in Various Environmental Compartments

| Environmental Compartment | Half-life (t½) | Conditions |

| Soil | 3 - 50 days | Aerobic conditions |

| Water | 6 - 262 days | pH dependent |

| Air | 160 - 224 days | - |

Table 2: Soil Sorption and Mobility of Ethanimidothioic Acid, Methyl Ester

| Parameter | Value | Interpretation |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 72 - 160 mL/g | High to moderate mobility |

Table 3: Bioconcentration of Ethanimidothioic Acid, Methyl Ester

| Parameter | Value | Interpretation |

| Bioconcentration Factor (BCF) | ~3 | Low potential for bioconcentration |

Degradation Pathways

The degradation of ethanimidothioic acid, methyl ester in the environment proceeds through a combination of abiotic and biotic processes. The primary mechanisms include hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

Hydrolysis: The ester linkage in methomyl is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, being more rapid in alkaline water.

Photolysis: In the presence of sunlight, methomyl can undergo photolytic degradation in water and on soil surfaces. The primary photolytic degradation products include methomyl oxime and acetonitrile.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of methomyl in soil and water. Various soil microorganisms, including bacteria and fungi, have been shown to utilize methomyl as a source of carbon and nitrogen. The initial step in microbial degradation is often the hydrolysis of the carbamate ester bond.

Degradation Pathway Diagram

The following diagram illustrates the principal degradation pathways of ethanimidothioic acid, methyl ester.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the environmental fate assessment of ethanimidothioic acid, methyl ester. These protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of methomyl in soil under aerobic and anaerobic conditions.

Experimental Workflow:

Materials and Methods:

-

Test Substance: Analytical grade ethanimidothioic acid, methyl ester and 14C-labeled methomyl.

-

Soil: A well-characterized soil (e.g., sandy loam) with known pH, organic carbon content, and microbial biomass.

-

Apparatus: Incubation flasks (biometers) equipped to trap volatile organics and CO2, shaker, centrifuge, HPLC with UV detector and liquid scintillation counter (LSC).

-

Procedure:

-

Freshly collected soil is sieved and its moisture content adjusted to 40-60% of its maximum water holding capacity.

-

A known amount of 14C-labeled methomyl is applied to the soil samples.

-

For aerobic studies, the flasks are continuously purged with humidified, CO2-free air. For anaerobic studies, the flasks are purged with nitrogen after an initial aerobic phase to establish anaerobic conditions.

-

The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals, replicate soil samples are removed and extracted with a suitable solvent (e.g., acetonitrile/water mixture).

-

The extracts are analyzed by HPLC-UV to quantify the parent compound and its degradation products. The radioactivity in the extracts and trapped volatiles is measured by LSC.

-

The degradation half-life is calculated assuming first-order kinetics. Major degradation products are identified using techniques like LC-MS/MS.

-

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of methomyl in aqueous solutions at different pH values.

Experimental Workflow:

Materials and Methods:

-

Test Substance: Analytical grade ethanimidothioic acid, methyl ester.

-

Buffers: Sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Apparatus: Temperature-controlled incubator or water bath, sterile glassware, HPLC with UV detector.

-

Procedure:

-

Sterile buffer solutions are prepared.

-

A stock solution of methomyl in a water-miscible solvent (e.g., acetonitrile) is prepared and added to the buffer solutions to achieve the desired test concentration (not exceeding half of its water solubility). The concentration of the organic solvent should be minimal (<1% v/v).

-

The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Aliquots are taken at appropriate time intervals.

-

The concentration of methomyl in each sample is determined by HPLC-UV analysis.

-

The hydrolysis rate constants and half-lives at each pH are calculated.

-

Phototransformation of Chemicals in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolytic degradation of methomyl in water upon exposure to simulated sunlight.

Experimental Workflow:

Materials and Methods:

-

Test Substance: Analytical grade ethanimidothioic acid, methyl ester.

-

Solvent: Sterile, purified water (e.g., Milli-Q).

-

Apparatus: Photoreactor equipped with a light source simulating natural sunlight (e.g., a filtered xenon arc lamp), quartz test vessels, temperature control system, HPLC with UV detector.

-

Procedure:

-

A sterile aqueous solution of methomyl is prepared.

-

The solution is placed in quartz test vessels within the photoreactor.

-

The solution is irradiated with a light source of known spectral distribution and intensity. The temperature is maintained at a constant level (e.g., 25°C).

-

Dark control samples are incubated under the same conditions but shielded from light to assess for any non-photolytic degradation.

-

Samples are taken from both irradiated and dark control vessels at various time points.

-

The concentration of methomyl is determined by HPLC-UV.

-

The photolysis rate constant, quantum yield, and environmental half-life are calculated.

-

Conclusion

Ethanimidothioic acid, methyl ester (methomyl) exhibits a relatively short to moderate persistence in the environment, primarily due to microbial degradation in soil and hydrolysis in alkaline waters. Its high water solubility and low soil sorption coefficient indicate a potential for leaching, although rapid degradation can mitigate this risk. The primary degradation products are generally considered to be of lower toxicity than the parent compound. A comprehensive understanding of its environmental fate, as outlined in this guide, is crucial for its responsible use in agriculture and for the protection of environmental quality. Further research focusing on the ecotoxicological effects of its degradation products would provide a more complete environmental risk profile.

In-depth Technical Guide: Ethanimidothioic Acid, Methyl Ester (9CI) - A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the physical and chemical properties of Ethanimidothioic acid, methyl ester (9CI). However, extensive database searches have revealed a significant challenge in isolating data for this specific parent compound. The majority of publicly available scientific literature and chemical databases provide information on various N-substituted derivatives, with a notable prevalence of data on the insecticide Methomyl.

This guide will, therefore, summarize the available information for closely related derivatives to provide a foundational understanding, while clearly indicating the data corresponds to these analogues and not the parent compound itself.

Challenges in Data Acquisition for the Parent Compound

A thorough search for the specific CAS Registry Number for the unsubstituted Ethanimidothioic acid, methyl ester did not yield a definitive result. This suggests that the parent compound may be a reactive intermediate or a less common subject of study compared to its more stable or commercially significant derivatives. The lack of a unique identifier severely hampers targeted searches for experimental protocols and validated physicochemical data.

Physicochemical Properties of Key Derivatives

To provide some context, the properties of the well-documented derivative, Methomyl (Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester), are presented below. It is crucial to reiterate that these properties are not directly transferable to the parent compound but can offer insights into the potential characteristics of the core structure.

Table 1: Physicochemical Properties of Methomyl (CAS: 16752-77-5) [1][2]

| Property | Value | Source |

| Molecular Formula | C5H10N2O2S | PubChem[1][2] |

| Molecular Weight | 162.21 g/mol | PubChem[1][2] |

| Appearance | White crystalline solid with a slight sulfurous odor | PubChem[2] |

| Solubility in Water | 5.8 g/100 mL at 25 °C | PubChem[2] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, and isopropanol | PubChem[2] |

Spectroscopic Data of Derivatives

Spectroscopic data is vital for the identification and characterization of chemical compounds. Below is a summary of available spectral information for Methomyl.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy of (E)-Methomyl [3]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.39 (s, 3H)

-

δ 6.04 (br s, 1H)

-

δ 2.90 (d, J=4.9 Hz, 3H)

-

δ 2.23 (s, 3H)

-

-

¹³C NMR (100.40 MHz, CDCl₃):

-

δ 160.42

-

δ 155.27

-

δ 27.57

-

δ 18.98

-

δ 13.48

-

3.2. Mass Spectrometry of Methomyl [2]

Mass spectrometry data for Methomyl is available, with detailed fragmentation patterns accessible through chemical databases such as PubChem (CID 4109)[2]. The data is typically acquired using techniques like GC-MS or LC-MS.

Experimental Protocols

Logical Relationship Diagram

The following diagram illustrates the logical challenge in obtaining data for the target compound.

Caption: Data availability for the target compound vs. its derivatives.

Conclusion and Future Directions

This guide highlights the current limitations in providing a comprehensive technical profile for Ethanimidothioic acid, methyl ester (9CI) due to a lack of specific experimental data for the parent compound. The information presented for its derivatives, such as Methomyl, serves as the closest available proxy.

For researchers and drug development professionals interested in this core scaffold, the following steps are recommended:

-

De novo Synthesis and Characterization: The most direct approach would be to synthesize the parent compound and perform a full suite of analytical characterizations (NMR, IR, MS, melting point, etc.).

-

Computational Modeling: In the absence of experimental data, computational methods can be employed to predict the physicochemical and spectroscopic properties of the target molecule.

-

Literature Monitoring: Continuous monitoring of chemical literature and patent databases may reveal new information as it becomes available.

It is our hope that this guide provides a clear and realistic overview of the current state of knowledge and serves as a useful starting point for further investigation.

References

Navigating the Complex Landscape of Ethanimidothioic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise compound, Ethanimidothioic acid, methyl ester (9CI), presents a significant challenge in chemical literature and databases. Extensive searches for this specific unsubstituted molecule have yielded limited and often ambiguous results. The available data predominantly points towards more complex, substituted derivatives. This technical guide, therefore, focuses on the most closely related and well-documented analogue: Methomyl . This carbamate insecticide shares the core ethanimidothioic acid methyl ester structure and offers a wealth of data for research and comparative analysis.

Methomyl: An In-Depth Profile

Methomyl, a broad-spectrum insecticide, is a carbamate ester that functions as an acetylcholinesterase inhibitor.[1][2] It is recognized for its high toxicity to a wide range of insects, as well as to humans and other wildlife.[3]

IUPAC Name and Synonyms

The standardized nomenclature and various synonyms for Methomyl are crucial for accurate identification in research and regulatory contexts.

-

IUPAC Name: methyl N-(methylcarbamoyloxy)ethanimidothioate[1]

-

Synonyms:

Physicochemical and Toxicological Data

A comprehensive understanding of Methomyl's properties is essential for its safe handling, application, and environmental impact assessment.

| Property | Value | Source |

| Molecular Formula | C5H10N2O2S | [3] |

| Molar Mass | 162.20 g/mol | [3] |

| Appearance | White crystalline solid | [3][4] |

| Odor | Slight sulfurous odor | [3][4] |

| Density | 1.2946 g/cm³ | [3] |

| Melting Point | 78-79 °C | [3] |

| Solubility in Water | 58 g/L | [3] |

| Vapor Pressure | 0.00005 mmHg (25°C) | [3] |

| EPA Toxicity Category (Oral) | Category I (Highest Toxicity) | [3] |

| Soil Half-life | Approximately 14 days | [3] |

Experimental Protocols: Synthesis of Methomyl

The synthesis of Methomyl typically involves the reaction of methylthioacetaldoxime (MHTA) with methyl isocyanate. A patented method highlights a process using water as a solvent, which is presented as a safer and more environmentally friendly alternative to organic solvents.[5]

Objective: To synthesize Methomyl using a water-based solvent system.

Materials:

-

Methylthioacetaldoxime (MHTA)

-

Methyl isocyanate

-

Water (solvent)

-

Catalyst (as specified in the patent, though the specific catalyst is not mentioned in the abstract)

-

Triethylamine (used in an alternative method)[5]

-

Reactor vessel with temperature control and stirring capabilities

-

Centrifuge

-

Drying oven

Procedure:

-

Charging the Reactor: In a temperature-controlled reactor, add the specified ratio of MHTA, water, and catalyst.[5]

-

Dissolution: Heat the mixture to a temperature between 50°C and 80°C to fully dissolve the MHTA.[5]

-

Addition of Methyl Isocyanate: Slowly add methyl isocyanate to the reactor while maintaining the reaction temperature between 50°C and 80°C.[5]

-

Reaction and Insulation: Once the addition is complete, maintain the temperature at 60°C to 80°C for an insulation period of 50 to 70 minutes to ensure the reaction goes to completion.[5]

-

Crystallization: After the insulation period, cool the reaction mixture to between -5°C and 0°C. This will cause the Methomyl to crystallize out of the solution.[5]

-

Isolation: Separate the solid Methomyl crystals from the liquid via centrifugation.[5]

-

Drying: Dry the isolated solid material in an airflow dryer to obtain the final product.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Methomyl as described in the provided protocol.

Caption: Workflow for the synthesis of Methomyl.

This guide provides a detailed overview of Methomyl, a significant derivative of ethanimidothioic acid. While the specific parent compound remains elusive in common databases, the comprehensive data available for Methomyl serves as a valuable resource for researchers in agrochemistry, toxicology, and drug development. The provided synthesis protocol and workflow diagram offer a practical starting point for further investigation into this class of compounds.

References

- 1. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 3. Methomyl - Wikipedia [en.wikipedia.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Methomyl [cdc.gov]

- 5. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

A Technical Guide to the Discovery and Chemistry of Thioimidates, with a Focus on Ethanimidothioic Acid, Methyl Ester Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the history, synthesis, and biological significance of thioimidates, a class of organosulfur compounds. Due to the limited specific information on the parent compound, Ethanimidothioic acid, methyl ester (9CI), this document focuses on the broader class of thioimidates and uses the well-documented and commercially significant derivative, Methomyl, as a central case study.

Introduction to Thioimidates

Thioimidates, also known as thionimidates or imidothioates, are a class of organic compounds characterized by the functional group R-C(=NR')-S-R". They are the sulfur analogs of imidates. The chemistry of thioimidates is of significant interest due to their role as versatile intermediates in organic synthesis and their presence in various biologically active molecules. Thioimidates serve as precursors for the synthesis of thioamides, amidines, and various heterocyclic compounds. Their unique reactivity profile makes them valuable tools in medicinal chemistry and materials science.

The parent compound, Ethanimidothioic acid, methyl ester, represents the simplest structure within this class, with a methyl group attached to the sulfur and a methyl group forming the ethanimidoyl moiety. While this specific unsubstituted compound is not extensively documented in the scientific literature, its derivatives have been the subject of considerable research and commercial development.

History and Discovery of Thioimidates

The exploration of thioimidates is closely linked to the broader history of thioamides and the Pinner reaction, discovered by Adolf Pinner in the late 19th century. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, was later adapted to use thiols, providing a pathway to thioimidates.

The development of thioimidate chemistry has been largely driven by their utility as synthetic intermediates. In modern peptide synthesis, for example, the thioimidate functional group is used as a protective group for thioamides to prevent undesirable side reactions during solid-phase peptide synthesis.